5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile

Description

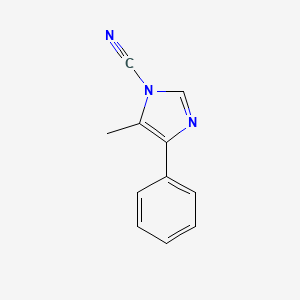

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is a substituted imidazole derivative characterized by a phenyl group at position 4, a methyl group at position 5, and a nitrile (-CN) group at position 1 of the imidazole ring. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the nitrile group in further functionalization reactions and the phenyl group's contribution to lipophilicity, which may influence bioavailability in drug design .

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenylimidazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-11(13-8-14(9)7-12)10-5-3-2-4-6-10/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRLWBTSGWWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517035 | |

| Record name | 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83505-81-1 | |

| Record name | 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the inclusion of various functional groups, such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds with fewer substituents .

Scientific Research Applications

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Table 1: Key Structural Analogs and Their Properties

Key Differences in Reactivity and Stability

- Nitrile Position : The nitrile group at position 1 in the target compound vs. position 2 in 4-Methyl-1H-imidazole-2-carbonitrile alters electronic distribution, making the former more electrophilic at the nitrile site .

- Substituent Effects: Bromine in 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile facilitates Suzuki-Miyaura coupling, whereas the phenyl group in the target compound enhances π-π stacking in supramolecular assemblies . The amino group in 5-Amino-1H-imidazole-4-carbonitrile increases solubility in polar solvents (e.g., water or DMSO) compared to the hydrophobic phenyl group in the target compound .

- Thermal Stability : Aldehyde-containing analogs (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) exhibit lower thermal stability (mp 165–166°C) compared to nitrile derivatives, which generally have higher melting points due to stronger dipole interactions .

Biological Activity

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile (CAS No. 83505-81-1) is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique substitution pattern includes a methyl group at the 5-position, a phenyl group at the 4-position, and a nitrile group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization of amido-nitriles under specific conditions. Common reagents include nickel catalysts and controlled reaction environments to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, imidazole derivatives have been investigated as potential inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. In silico studies have shown that modifications to the imidazole structure can enhance binding affinity to IDO, suggesting that derivatives of this compound may also possess similar properties .

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of imidazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways critical for disease processes. For instance, it may inhibit enzymes involved in cancer progression or activate receptors that trigger beneficial cellular responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Phenyl-1H-imidazole | Lacks nitrile group at the 1-position | Weak IDO inhibitor |

| 5-Phenyl-1H-imidazole | Phenyl group at the 5-position | Moderate anticancer activity |

| 4-Methyl-1H-imidazole | Lacks phenyl group at the 4-position | Limited biological activity |

| 5-Methyl-4-phenyl-1H-imidazole | Unique substitution pattern enhances activity | Potential anticancer and antimicrobial properties |

In Silico Studies on IDO Inhibition

A systematic study focused on designing IDO inhibitors based on imidazole derivatives showed that modifications to the phenyl and imidazole rings significantly improved binding interactions with IDO. Compounds derived from structural analogs demonstrated enhanced potency compared to traditional inhibitors .

Antimicrobial Screening

A screening of various imidazole derivatives against pathogenic bacteria revealed that certain modifications lead to increased antimicrobial efficacy. The presence of both methyl and phenyl groups in compounds like this compound may contribute to this enhanced activity .

Q & A

Q. What are the key synthetic routes for 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous imidazole derivatives are synthesized via nucleophilic substitution or condensation reactions, where temperature and solvent choice significantly impact yield. In one protocol, acetone and potassium carbonate were used as solvents and bases, respectively, under ambient conditions to achieve 70% yield for a related imidazole-carbonitrile derivative . Optimizing reaction time (e.g., 10 hours) and stoichiometric ratios of reagents (e.g., SEMCl) is critical to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the imidazole ring structure and substituent positions. For example, in a related compound (5-Hydroxy-1H-imidazole-4-carbonitrile), distinct proton signals at δ 6.933 ppm (s, 1H) and carbon signals at δ 163.9 ppm (C=O) were observed .

- IR Spectroscopy : Identifies nitrile (C≡N) stretches near 2227 cm⁻¹ and imidazole ring vibrations .

- DEPT NMR : Differentiates CH, CH₂, and CH₃ groups, as demonstrated in DEPT-135 and DEPT-90 analyses of similar compounds .

Q. What are the critical physical properties (melting point, solubility) of this compound, and how do they affect experimental handling?

Methodological Answer:

- Melting Point : Analogous imidazole derivatives (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) exhibit sharp melting points (165–166°C), indicating high purity .

- Solubility : Polar aprotic solvents (e.g., acetone, DMSO) are preferred for reactions, while limited solubility in water necessitates careful solvent selection for recrystallization .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer:

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Avoid prolonged exposure to moisture, as evidenced by degradation studies of similar carbonitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

Q. What strategies can optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., phenyl, methyl groups) to enhance binding affinity. For example, fluorophenyl substitutions in related imidazoles improved enzyme inhibition .

- Molecular Docking : Use software like AutoDock to predict binding modes with targets such as EGFR, guided by crystallographic data from similar inhibitors .

Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

Q. How can researchers address impurities or by-products generated during synthesis?

Methodological Answer:

- Chromatographic Purification : Use flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the target compound from by-products like 5-Hydroxy-1H-imidazole-4-carbonitrile .

- HPLC-MS Analysis : Quantify impurities (<0.5%) using reverse-phase C18 columns and optimize reaction conditions (e.g., catalyst loading) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.